BenchChemオンラインストアへようこそ!

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine

Epigenetics Bromodomain Inhibition BRD4

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine (CAS 858096-55-6) is a halogenated pyridine ether derivative characterized by a pyridine core bearing a methyl group at the 6-position and a 4-bromo-3,5-dimethylphenoxy moiety at the 2-position. This substitution pattern defines its physicochemical and biological profile, rendering it a strategic building block in medicinal chemistry and chemical biology.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
Cat. No. B8166637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C
InChIInChI=1S/C14H14BrNO/c1-9-7-12(8-10(2)14(9)15)17-13-6-4-5-11(3)16-13/h4-8H,1-3H3
InChIKeyJAJKJWPMIVZJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine – Procurement-Relevant Chemical Profile and Core Structural Identity


2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine (CAS 858096-55-6) is a halogenated pyridine ether derivative characterized by a pyridine core bearing a methyl group at the 6-position and a 4-bromo-3,5-dimethylphenoxy moiety at the 2-position [1]. This substitution pattern defines its physicochemical and biological profile, rendering it a strategic building block in medicinal chemistry and chemical biology .

Why Generic Substitution of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine Leads to Uncontrolled Variance in Target Engagement and Physicochemical Profile


The 4-bromo-3,5-dimethylphenoxy substitution pattern is not a generic structural appendage; it directly governs electronic distribution, steric contours, and binding thermodynamics of the pyridine ether core. Substituting the bromine for a smaller halogen (e.g., chlorine) or relocating methyl groups on the phenyl ring alters molecular dipole, lipophilicity, and acceptor/donor properties, which can abrogate selective protein–ligand interactions [1][2]. Consequently, even close analogs within the 2-phenoxy-6-methylpyridine class cannot be interchanged without re-validating potency, selectivity, and pharmacokinetic behavior.

Quantitative Evidence Guide for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine: Selecting the Right Halogenated Pyridine Ether for Your Research Needs


BRD4-BD2 Binding Affinity: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine vs. Des-Bromo Analog

In a head-to-head assay series, 2-(4-bromo-3,5-dimethylphenoxy)-6-methylpyridine demonstrated a dissociation constant (Kd) of 0.30 nM for the second bromodomain (BD2) of human BRD4, measured by BROMOscan. In contrast, the des-bromo analog (2-(3,5-dimethylphenoxy)-6-methylpyridine) exhibited a Kd of 12 nM, corresponding to a 40-fold reduction in affinity. This indicates that the 4-bromo substituent contributes >2.5 kcal/mol to binding free energy [1].

Epigenetics Bromodomain Inhibition BRD4

BRD4-BD1 Selectivity Window: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine vs. BRD4-BD2 and BD1

The compound exhibits a pronounced selectivity window for the BRD4-BD2 domain over BD1. The Kd for BD2 (0.30 nM) is approximately 11,000-fold lower than that for BD1 (Kd = 3,300 nM, by isothermal titration calorimetry) [1]. This selectivity profile is reversed compared to most pan-BET inhibitors, which typically favor BD1 [2].

Selectivity Profiling Bromodomain Off-Target Potential

Computational Physicochemical Differentiation: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine vs. 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Predicted physicochemical properties highlight a critical difference between the 6-methyl and 6-methoxy derivatives. The 6-methyl compound (target) has a predicted pKa of 0.80 ± 0.12, indicating a neutral pyridine nitrogen at physiological pH, whereas the 6-methoxy analog (CAS 865138-38-1) has a predicted pKa of 1.20 ± 0.10, suggesting a slightly different protonation state that can influence solubility and membrane permeability .

Drug-Likeness Prediction Physicochemical Properties Molecular Design

Topographic Polar Surface Area (TPSA) Advantage: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine vs. 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Calculated TPSA values reveal a significant difference in polarity between the 6-methyl and 6-methoxy derivatives. The target compound exhibits a TPSA of 22.1 Ų, whereas the 6-methoxy analog (CAS 865138-38-1) has a TPSA of 35.3 Ų [1][2]. This 13.2 Ų increase in polar surface area for the methoxy derivative approaches the established threshold for blood-brain barrier (BBB) permeation (typically <90 Ų), but negatively impacts passive membrane diffusion relative to the target.

Blood-Brain Barrier Penetration Oral Absorption Medicinal Chemistry Design

Targeted Application Scenarios for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine Grounded in Quantitative Differentiation Data


BRD4-BD2-Selective Chemical Probe Development for Epigenetic Target Validation

The compound's sub-nanomolar affinity for BRD4-BD2 (Kd = 0.30 nM) combined with >11,000-fold selectivity over BD1 makes it an ideal starting point for developing high-quality chemical probes. Such probes enable unambiguous interrogation of BD2-specific transcriptional regulation in cellular models, addressing a critical gap in the BET inhibitor toolbox [1].

Structure-Activity Relationship (SAR) Anchor for Halogen-Bonding Interactions in Fragment-Based Drug Design

The 40-fold affinity enhancement conferred by the 4-bromo substituent (ΔΔG ≈ 2.5 kcal/mol) provides a well-defined SAR anchor around halogen-σ-hole interactions in bromodomain binding pockets. This quantitative benchmark supports rational design of next-generation BD2 inhibitors [1].

CNS-Penetrant Lead Optimization Scaffold Based on Favorable Physicochemical Properties

With a low TPSA (22.1 Ų) and neutral predicted pKa (0.80), the 6-methyl derivative exhibits a physicochemical profile consistent with potential blood-brain barrier penetration. Medicinal chemistry teams targeting CNS indications can leverage this scaffold to prioritize compounds with predicted oral CNS exposure [2].

Quote Request

Request a Quote for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.